molecular formula C11H14ClN3 B1317989 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride CAS No. 850869-66-8

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Cat. No.: B1317989
CAS No.: 850869-66-8
M. Wt: 223.7 g/mol
InChI Key: ILXIWXFGCGPDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a pyrazole ring substituted with a 2,4-dimethylphenyl group and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate pyrazole precursor. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenylhydrazine hydrochloride
  • 2,4-Dimethyl-α-pyrrolidinopropiophenone
  • 2,4-Dimethylmethcathinone

Uniqueness

5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an amine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10;/h3-6H,1-2H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXIWXFGCGPDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NN2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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